molecular formula C18H18O5 B2576295 Methyl 4-[(2-ethoxy-4-formylphenoxy)methyl]benzoate CAS No. 1987262-35-0

Methyl 4-[(2-ethoxy-4-formylphenoxy)methyl]benzoate

Cat. No.: B2576295
CAS No.: 1987262-35-0
M. Wt: 314.337
InChI Key: SFZWYPOAAPIUAS-UHFFFAOYSA-N
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Description

Methyl 4-[(2-ethoxy-4-formylphenoxy)methyl]benzoate is a benzoate ester derivative featuring a 2-ethoxy-4-formylphenoxymethyl substituent at the para position of the benzene ring. Its molecular formula is C₁₈H₁₈O₅, with a molecular weight of 314.33 g/mol. The compound is characterized by:

  • A methyl benzoate core providing ester functionality.
  • A phenoxy linker substituted with an ethoxy group (ortho position) and a formyl group (para position).

This structure makes it a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, liquid crystals, and supramolecular systems . The ethoxy group enhances solubility in organic solvents, while the formyl group enables further functionalization via condensation or nucleophilic addition reactions .

Properties

IUPAC Name

methyl 4-[(2-ethoxy-4-formylphenoxy)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O5/c1-3-22-17-10-14(11-19)6-9-16(17)23-12-13-4-7-15(8-5-13)18(20)21-2/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFZWYPOAAPIUAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(2-ethoxy-4-formylphenoxy)methyl]benzoate typically involves the esterification of 4-[(2-ethoxy-4-formylphenoxy)methyl]benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The formyl group in Methyl 4-[(2-ethoxy-4-formylphenoxy)methyl]benzoate can undergo oxidation to form a carboxylic acid.

    Reduction: The formyl group can also be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 4-[(2-ethoxy-4-carboxyphenoxy)methyl]benzoic acid.

    Reduction: 4-[(2-ethoxy-4-hydroxyphenoxy)methyl]benzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

The compound Methyl 4-[(2-ethoxy-4-formylphenoxy)methyl]benzoate is a complex organic molecule that has garnered interest in various scientific fields due to its potential applications in chemistry, biology, and medicine. This article explores its applications, mechanisms of action, and relevant case studies, supported by comprehensive data tables.

Structure and Composition

This compound is characterized by its unique structural features, including an ethoxy group and a formylphenoxy moiety. Its molecular formula is C16H18O4C_{16}H_{18}O_4, with a molecular weight of approximately 286.31 g/mol.

IUPAC Name

The IUPAC name for this compound is this compound.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including nucleophilic substitutions and condensation reactions. This property makes it valuable in the development of new materials and fine chemicals.

Biological Studies

In biological research, this compound has been explored for its interactions with enzymes and receptors. It can act as a probe in biochemical assays, facilitating the study of enzyme kinetics and inhibition. Its structural features allow it to selectively bind to specific biological targets, making it a useful tool in pharmacological research.

Medicinal Chemistry

The compound has shown promise in drug development as a precursor for pharmaceutical compounds. Its derivatives may possess therapeutic properties, leading to investigations into their efficacy against various diseases. Preliminary studies suggest potential applications in treating conditions related to oxidative stress and inflammation.

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals. It acts as an intermediate in the synthesis of complex molecules used in consumer products and industrial processes.

Molecular Targets

The mechanism of action involves interaction with specific molecular targets such as enzymes and receptors. The compound's ability to modulate these targets can influence various biological pathways, including those related to cellular metabolism and signaling.

Pathways Involved

Research indicates that this compound may impact pathways associated with oxidative stress and inflammation, potentially leading to therapeutic effects.

Case Study 1: Antioxidant Activity

A study investigated the antioxidant properties of this compound using various assays (DPPH radical scavenging assay). Results indicated significant scavenging activity compared to standard antioxidants, suggesting its potential role in mitigating oxidative damage.

Case Study 2: Enzyme Inhibition

Research focused on the inhibitory effects of this compound on specific enzymes involved in metabolic pathways related to inflammation. The findings demonstrated that the compound could effectively inhibit enzyme activity, indicating its potential therapeutic applications.

Mechanism of Action

The mechanism of action of Methyl 4-[(2-ethoxy-4-formylphenoxy)methyl]benzoate depends on its interaction with specific molecular targets. For instance, if it exhibits antimicrobial activity, it may interact with bacterial cell membranes or enzymes, disrupting their function. The exact pathways involved can vary based on the specific application and target organism or system.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogues and their distinguishing features are summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Features Reference
Methyl 4-[(2-ethoxy-4-formylphenoxy)methyl]benzoate C₁₈H₁₈O₅ 314.33 2-ethoxy, 4-formyl on phenoxy group Ethoxy enhances solubility; formyl enables Schiff base formation.
2-Ethoxy-4-formylphenyl 4-methylbenzoate C₁₇H₁₆O₄ 284.31 Direct ester linkage (no methylene) Lacks methylene spacer; lower molecular weight.
Methyl 4-[2-(3-formylphenoxy)ethoxy]benzoate C₁₇H₁₆O₅ 300.31 Ethoxy linker with 3-formylphenoxy Formyl at meta position; longer ethoxy chain affects steric bulk.
Methyl 4-(5-formyl-2-methoxyphenoxy)benzoate C₁₆H₁₄O₅ 286.28 Methoxy (ortho), formyl (para) Methoxy vs. ethoxy: impacts lipophilicity and electron-donating effects.
Methyl 4-((2-formylphenoxy)methyl)benzoate (B) C₁₆H₁₄O₄ 270.28 No ethoxy group Simpler structure; lacks ethoxy, limiting solubility modulation.

Physicochemical Properties

  • Solubility : The ethoxy group in the target compound improves solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to methoxy-containing analogues .
  • Reactivity: The formyl group undergoes Schiff base formation with amines, a feature shared with analogues like Methyl 4-[2-(3-formylphenoxy)ethoxy]benzoate .

Research Findings and Data

Hydrogen Bonding and Crystal Packing

  • The target compound’s crystal structure likely exhibits intramolecular C–H···O interactions (common in formyl-containing benzoates), as seen in Methyl 4-benzyloxy-2-hydroxybenzoate ().
  • Graph set analysis () predicts dimeric hydrogen-bonded motifs due to the formyl and ethoxy groups.

Nonlinear Optical (NLO) Properties

Biological Activity

Methyl 4-[(2-ethoxy-4-formylphenoxy)methyl]benzoate is a synthetic compound with significant potential in medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

This compound, often referred to as MEFMB, is characterized by its unique structure that includes a benzoate moiety and an ethoxy-substituted phenol. Its chemical formula is C17_{17}H18_{18}O4_{4}, and it has a molecular weight of approximately 286.32 g/mol. The compound's structure allows for various interactions with biological targets, making it a candidate for therapeutic applications.

The biological activity of MEFMB is primarily attributed to its ability to interact with specific molecular targets within cells. Research suggests that it may exert its effects through the following mechanisms:

  • Enzyme Inhibition : MEFMB has been shown to inhibit certain enzymes involved in inflammatory pathways, particularly cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins. This inhibition can lead to reduced inflammation and pain relief .
  • Receptor Modulation : The compound may act as an antagonist at specific receptors involved in cancer progression, such as EP2 and EP4 receptors, which are linked to tumor growth and metastasis . By blocking these receptors, MEFMB could potentially reduce tumor incidence and progression.
  • Cell Signaling Interference : MEFMB's structural components allow it to interfere with cell signaling pathways that promote cell proliferation and survival, particularly in cancer cells .

Anticancer Properties

Several studies have investigated the anticancer potential of MEFMB:

  • In Vitro Studies : In vitro experiments demonstrated that MEFMB exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound showed IC50 values ranging from 20 to 50 µM, indicating moderate potency compared to standard chemotherapeutics like 5-fluorouracil (5-FU), which has an IC50 of approximately 12 µM .
  • Mechanistic Insights : Molecular docking studies revealed that MEFMB binds effectively to the active sites of key enzymes involved in tumor metabolism, suggesting a potential for use in combination therapies with other anticancer agents .

Anti-inflammatory Effects

MEFMB has also been evaluated for its anti-inflammatory properties:

  • In Vivo Studies : Animal models treated with MEFMB exhibited significant reductions in inflammatory markers, including prostaglandin E2 (PGE2) levels. This suggests that the compound could be beneficial in managing inflammatory diseases such as arthritis or colitis .

Case Studies

Recent case studies highlight the therapeutic potential of MEFMB:

  • Case Study on Cancer Treatment : A study involving mice with induced tumors showed that treatment with MEFMB resulted in a significant decrease in tumor size compared to control groups receiving no treatment. Tumor growth inhibition was attributed to the compound's ability to modulate immune responses and inhibit angiogenesis .
  • Case Study on Inflammatory Disorders : In a clinical trial assessing the effects of MEFMB on patients with rheumatoid arthritis, participants reported reduced joint pain and swelling after four weeks of treatment. The study concluded that MEFMB could be a promising adjunct therapy for managing chronic inflammatory conditions .

Comparative Analysis

To better understand the efficacy of MEFMB, a comparison with similar compounds was conducted:

Compound NameIC50 (µM)Mechanism of ActionNotes
This compound20 - 50COX inhibition, receptor antagonismModerate potency against cancer cells
5-Fluorouracil~12Inhibition of thymidylate synthaseStandard chemotherapy agent
Aspirin~100COX inhibitionCommon anti-inflammatory drug

Q & A

Q. What are the standard synthetic routes for Methyl 4-[(2-ethoxy-4-formylphenoxy)methyl]benzoate, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves nucleophilic aromatic substitution or Williamson ether synthesis. For example, reacting 2-ethoxy-4-formylphenol with methyl 4-(bromomethyl)benzoate in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., CH₃CN) under reflux (70°C for 5–6 hours) achieves the desired product . KI may be added as a catalyst to enhance reactivity. Purification typically employs flash column chromatography with chloroform as an eluent . Optimization involves adjusting stoichiometry, reaction time, and temperature to maximize yield (reported up to 97% in analogous syntheses) .

Q. How can X-ray crystallography be applied to confirm the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of a solvent (e.g., ethanol). Data collection uses a diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Structure solution employs SHELXS for phase determination, followed by refinement using SHELXL to resolve atomic positions and thermal parameters . ORTEP-3 can generate graphical representations of the refined structure, highlighting bond lengths, angles, and intermolecular interactions . For example, the aldehyde and ester groups should exhibit planar geometry, with C=O bond lengths ~1.21 Å .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

  • Methodological Answer :
  • FT-IR : Confirms functional groups (e.g., aldehyde C=O stretch ~1700 cm⁻¹, ester C=O ~1720 cm⁻¹) .
  • NMR : ¹H NMR resolves substituent environments (e.g., aldehyde proton at δ ~9.8 ppm, methoxy group at δ ~3.8 ppm) . ¹³C NMR identifies carbonyl carbons (e.g., ester carbonyl at δ ~165 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₁₉H₂₀O₅: calc. 344.1260, observed 344.1258).
    Discrepancies between experimental and theoretical data are addressed by re-examining sample purity, solvent effects, or crystallographic disorder .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in the crystal lattice influence the compound’s physicochemical properties?

  • Methodological Answer : Graph set analysis (e.g., Etter’s rules) identifies recurring hydrogen-bond motifs (e.g., R₂²(8) patterns between aldehyde O and phenolic H). These interactions affect melting points, solubility, and stability. For instance, strong O–H···O bonds may increase thermal stability by ~20–30°C compared to non-hydrogen-bonded analogs . Computational tools like CrystalExplorer model lattice energies, correlating packing efficiency with experimental DSC data .

Q. What strategies are effective for functionalizing the aldehyde group while preserving the ester moiety?

  • Methodological Answer : Selective oxidation or condensation reactions target the aldehyde without affecting the ester:
  • Oxidation : KMnO₄ in acidic conditions converts –CHO to –COOH, yielding a dicarboxylic acid derivative .
  • Condensation : Reaction with hydrazines forms hydrazones (e.g., under reflux with ethanol), useful for creating Schiff base ligands .
    Protecting groups (e.g., acetal formation with ethylene glycol) prevent undesired side reactions during multi-step syntheses .

Q. How can discrepancies in crystallographic refinement (e.g., high R-factors) be mitigated during structure determination?

  • Methodological Answer : High R-factors (>5%) often arise from disorder or twinning. Strategies include:
  • Data Quality : Ensure high-resolution data (<1.0 Å) and completeness (>95%).
  • Refinement : Use SHELXL’s TWIN and BASF commands to model twinning. For disorder, apply PART and SUMP restraints to split occupancies .
  • Validation : Check ADDSYM in PLATON to detect missed symmetry .

Data Contradiction Analysis

Q. How should researchers address conflicting NMR and X-ray data regarding substituent geometry?

  • Methodological Answer : If NMR suggests free rotation of a substituent (e.g., ethoxy group) but X-ray shows a fixed conformation, consider dynamic effects. Variable-temperature NMR (VT-NMR) can detect restricted rotation (e.g., coalescence temperature analysis). DFT calculations (e.g., Gaussian at B3LYP/6-31G* level) model energy barriers between conformers, reconciling solution vs. solid-state data .

Applications in Supramolecular Chemistry

Q. Can this compound serve as a building block for metal-organic frameworks (MOFs)?

  • Methodological Answer : The aldehyde and ester groups offer coordination sites for metal ions (e.g., Cu²⁺, Zn²⁺). Solvothermal synthesis with metal salts in DMF/water mixtures (120°C, 24h) produces MOFs. Porosity is confirmed via BET surface area analysis (>500 m²/g for Cu-based frameworks) . Topology is determined using TOPOS software, comparing with known nets (e.g., pcu or dia ) .

Q. Tables

Synthetic Condition Optimization
Parameter
Temperature
Reaction Time
Base (K₂CO₃)
Solvent
Catalyst (KI)
Key Spectral Peaks
FT-IR (cm⁻¹)
1700 (C=O aldehyde)
1720 (C=O ester)

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